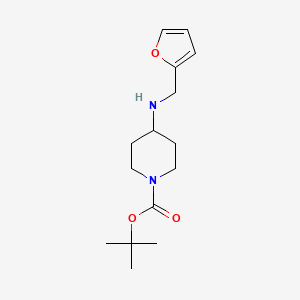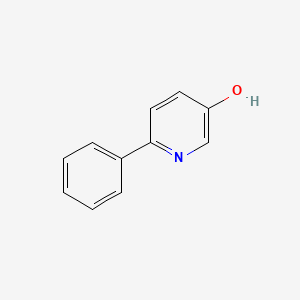
6-Phenylpyridin-3-ol
Vue d'ensemble
Description
6-Phenylpyridin-3-ol is a chemical compound that serves as a core structure for various synthesized complexes and derivatives with potential applications in medicinal chemistry and materials science. The compound is characterized by a pyridine ring substituted with a phenyl group and a hydroxyl group, which allows for further functionalization and the formation of various complexes.
Synthesis Analysis
The synthesis of derivatives of 6-phenylpyridin-3-ol involves various chemical reactions and methodologies. For instance, cyclometalated platinum(II) acetylide complexes with a 6-phenylpyridin-3-ol moiety have been synthesized and structurally characterized, exhibiting distorted square planar geometries around the Pt(II) ions . Additionally, a series of 6-phenyl-2-aminopyridines, which are structurally related to 6-phenylpyridin-3-ol, have been synthesized and shown to selectively inhibit neuronal nitric oxide synthase . Furthermore, the synthesis of acetyl and iodo derivatives of 6-phenylpyridin-3-ol has been described, with the structures confirmed using various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of 6-phenylpyridin-3-ol derivatives has been elucidated using techniques such as single-crystal X-ray crystallography. For example, the cyclometalated platinum(II) acetylide complexes derived from 6-phenylpyridin-3-ol show distorted square planar geometries . Similarly, the structure of synthesized 6-phenyl-2-aminopyridines has been confirmed, with one compound demonstrating potent in vivo activity .
Chemical Reactions Analysis
6-Phenylpyridin-3-ol and its derivatives undergo various chemical reactions. The platinum(II) acetylide complexes derived from 6-phenylpyridin-3-ol exhibit bright emissions in fluid solution and solid state, assigned to a (3)MLCT transition, and undergo oxidative and reductive quenching . The synthesized 6-phenyl-2-aminopyridines inhibit neuronal nitric oxide synthase, with one compound showing significant in vivo activity . The acetyl and iodo derivatives of 6-phenylpyridin-3-ol have been obtained through acetylation and iodination reactions, respectively .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-phenylpyridin-3-ol derivatives have been studied through various techniques. The electrochemical properties of the cyclometalated platinum(II) acetylide complexes have been examined by cyclic voltammetry . The inhibitory activities of Cu(II), Cd(II), and Cr(III) complexes of a related compound, 6-methylpyridine-2-carboxylic acid, on α-glucosidase have been determined, and their electronic spectral properties have been examined using TD-DFT calculations . Additionally, the antiradical activity of 3-(arylmethyl)-6-methyl-4-phenylpyridin-2(1H)-one derivatives against DPPH and ABTS radicals has been demonstrated .
Applications De Recherche Scientifique
-
Medicinal Chemistry : Pyridines are often used in the synthesis of drugs due to their bioactive properties . They are found in many pharmaceuticals and are part of several important biomolecules, including vitamins like niacin and pyridoxine (Vitamin B6) .
-
Synthetic Chemistry : Pyridines serve as important building blocks in synthetic chemistry. They are used in the synthesis of many complex organic molecules .
-
Material Science : Some pyridine derivatives are used in the development of functional materials .
-
Environmental Monitoring : Conductive polymers like polypyrrole, which is a type of pyridine, have been used in the selective recognition of heavy metal ions in environmental samples .
-
Medicinal Chemistry : Pyridines are often used in the synthesis of drugs due to their bioactive properties . They are found in many pharmaceuticals and are part of several important biomolecules, including vitamins like niacin and pyridoxine (Vitamin B6) .
-
Synthetic Chemistry : Pyridines serve as important building blocks in synthetic chemistry. They are used in the synthesis of many complex organic molecules .
-
Material Science : Some pyridine derivatives are used in the development of functional materials .
-
Environmental Monitoring : Conductive polymers like polypyrrole, which is a type of pyridine, have been used in the selective recognition of heavy metal ions in environmental samples .
Safety And Hazards
The safety information for 6-Phenylpyridin-3-ol indicates that it may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin and eye irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and not eating, drinking, or smoking when using this product .
Propriétés
IUPAC Name |
6-phenylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUCJEGMDDNGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376524 | |
| Record name | 6-phenylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Phenylpyridin-3-ol | |
CAS RN |
66131-77-9 | |
| Record name | 6-phenylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




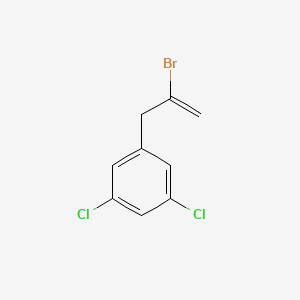
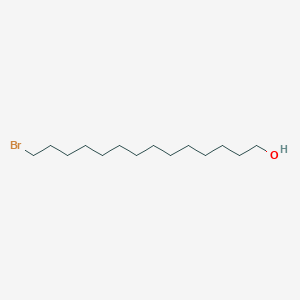
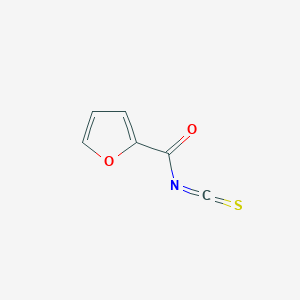
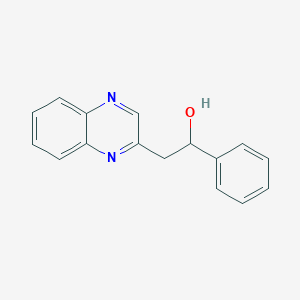

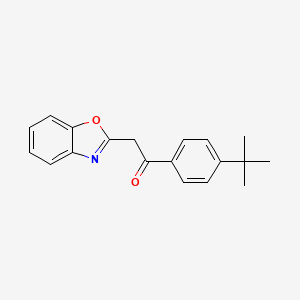

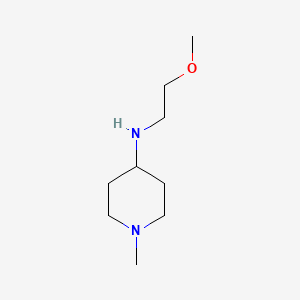
![2-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271979.png)
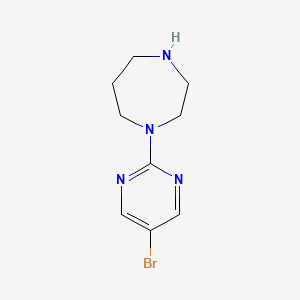
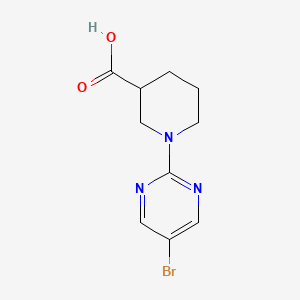
![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)
